molecular formula C41H54I4N6O2 B1254496 2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide

2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide

Cat. No. B1254496
M. Wt: 1170.5 g/mol
InChI Key: BOLJGYHEBJNGBV-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

PoPo-1 is an organic iodide salt and a cyanine dye. It has a role as a fluorochrome. It contains a PoPo-1(4+).

Scientific Research Applications

Chemical Synthesis and Characterization

  • Chemical Synthesis : A key aspect of research involving this compound involves its synthesis and characterization. Studies like that by (Fall et al., 2021) detail the synthesis of similar complex compounds, demonstrating the methodologies and steps involved in creating such compounds.
  • Spectral Characterization : Research by (Inba et al., 2013) on similar compounds highlights the importance of spectral characterization using techniques like IR, NMR, and UV-vis spectroscopy. Such studies are crucial for understanding the structural and electronic properties of these compounds.

Material Science Applications

  • Polymer Science : Compounds with complex structures, similar to the one , are often investigated for their potential in creating novel polymers. For instance, research by (Acevedo & Harris, 1994) discusses the synthesis of polyimides from related compounds, indicating the relevance of such structures in polymer science.

Catalysis and Reaction Studies

  • Catalytic Applications : Some studies, like those by (Dige et al., 2017), explore the use of structurally similar compounds as catalysts in chemical reactions. This indicates the potential of such compounds in enhancing reaction efficiencies and selectivities.

Photophysical and Electrochemical Properties

  • Luminescent Properties : Research into the luminescent properties of compounds is also a significant area of interest. For example, (Lin et al., 1992) study homobimetallic complexes, which can shed light on the photophysical properties relevant to the compound .

Computational and Theoretical Chemistry

  • Theoretical Investigations : Studies like those by (Annaraj et al., 2014) delve into computational and theoretical aspects, providing insights into the electronic structures and properties of similar compounds.

properties

Product Name

2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide

Molecular Formula

C41H54I4N6O2

Molecular Weight

1170.5 g/mol

IUPAC Name

3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide

InChI

InChI=1S/C41H54N6O2.4HI/c1-42-36-14-7-9-16-38(36)48-40(42)32-34-18-24-44(25-19-34)22-11-28-46(3,4)30-13-31-47(5,6)29-12-23-45-26-20-35(21-27-45)33-41-43(2)37-15-8-10-17-39(37)49-41;;;;/h7-10,14-21,24-27,32-33H,11-13,22-23,28-31H2,1-6H3;4*1H/q+4;;;;/p-4

InChI Key

BOLJGYHEBJNGBV-UHFFFAOYSA-J

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C\5/N(C6=CC=CC=C6O5)C.[I-].[I-].[I-].[I-]

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=C5N(C6=CC=CC=C6O5)C.[I-].[I-].[I-].[I-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide
Reactant of Route 2
Reactant of Route 2
2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide
Reactant of Route 3
Reactant of Route 3
2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide
Reactant of Route 4
Reactant of Route 4
2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide
Reactant of Route 5
Reactant of Route 5
2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide
Reactant of Route 6
Reactant of Route 6
2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide

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